REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
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1.8 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=C1C(F)(F)F
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Name
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sodium methoxide
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Quantity
|
5 mL
|
Type
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reactant
|
Smiles
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C[O-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
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TEMPERATURE
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Details
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at reflux for 18 hours
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Duration
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18 h
|
Type
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TEMPERATURE
|
Details
|
Cool the mixture
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Type
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CUSTOM
|
Details
|
remove the volatiles
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Type
|
CUSTOM
|
Details
|
by rotary evaporation
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Type
|
DISSOLUTION
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Details
|
Dissolve the residue in EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
wash with water (50 mL), saturated NaHCO3(aq) (50 mL) and brine (50 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the
|
Type
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EXTRACTION
|
Details
|
organic extract over MgSO4
|
Type
|
CUSTOM
|
Details
|
remove the solvent under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=NC=CC=C1C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |